t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
The compound “t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate” is a complex organic molecule. It is related to the compound “tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate”, which has a CAS Number of 1330765-39-3 . The exact structure and properties of the compound may vary based on the specific configuration of the molecule .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of “tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate” involves a reaction with a strong base, using the Schotten–Baumann method . The exact synthesis process for “t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate” may vary based on the specific requirements of the reaction .
Molecular Structure Analysis
The molecular structure of “t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate” is likely to be complex, given the presence of multiple functional groups and a spirocyclic structure. The InChI Code for a related compound, “tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate”, is 1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-5-12-8(11)14/h4-7H2,1-3H3,(H,12,14) .
Chemical Reactions Analysis
The compound “t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate” is likely to undergo a variety of chemical reactions, depending on the conditions. For instance, carboxylic acids can be converted into esters, acid chlorides, and anhydrides under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate” would depend on its specific molecular structure. A related compound, “tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate”, is a solid at room temperature and has a molecular weight of 226.28 . Another related compound, “tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate”, has a boiling point of 301.3±35.0 °C and a density of 1.10±0.1 g/cm3 .
Mechanism of Action
The mechanism of action of “t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate” is likely to depend on its specific molecular structure and the context in which it is used. For example, if it is used as a reagent in a chemical reaction, its mechanism of action would be determined by the specific reaction conditions and the other reactants present .
Safety and Hazards
The safety and hazards associated with “t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate” would depend on its specific properties and how it is used. For example, “tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate” has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for research and applications of “t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate” would depend on its specific properties and potential uses. For example, “tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate” can be used to synthesize ketohexokinase (KHK) inhibitors that have potential medical uses for treating diabetes and obesity .
properties
IUPAC Name |
tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(14)6-12/h9,14H,4-8H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPCKEAWCYQRAV-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC[C@@H](C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate |
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